REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([NH2:6])=[N:2]1.C(=O)([O-])[O-].[K+].[K+].[Br:13][CH2:14][C:15](Cl)=[O:16]>ClCCl>[Br:13][CH2:14][C:15]([NH:6][C:3]1[CH:4]=[CH:5][O:1][N:2]=1)=[O:16] |f:1.2.3|
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
O1N=C(C=C1)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.74 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.12 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the suspension was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was recrystallised from dichloromethane/isohexane
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Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)NC1=NOC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |